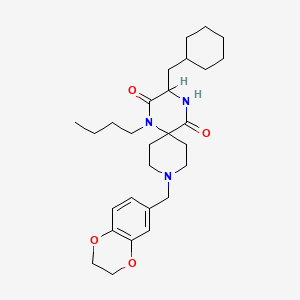

1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-

Description

The compound 1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- (hereafter referred to by its common name aplaviroc (APL)) is a spirodiketopiperazine (SDP) derivative with a complex bicyclic structure. Its molecular formula is C₃₃H₄₃N₃O₆, and it has a molecular weight of 577.72 g/mol . Aplaviroc is a potent antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells. Its structure includes a 1,4,9-triazaspiro[5.5]undecane core substituted with a cyclohexylmethyl group, a butyl chain, and a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl moiety, which collectively enhance its binding affinity and selectivity for CCR5 . Aplaviroc has been studied extensively as a therapeutic candidate for HIV-1 infection due to its ability to block viral entry while exhibiting favorable pharmacokinetic properties .

Propriétés

Numéro CAS |

342394-93-8 |

|---|---|

Formule moléculaire |

C28H41N3O4 |

Poids moléculaire |

483.6 g/mol |

Nom IUPAC |

1-butyl-3-(cyclohexylmethyl)-9-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione |

InChI |

InChI=1S/C28H41N3O4/c1-2-3-13-31-26(32)23(18-21-7-5-4-6-8-21)29-27(33)28(31)11-14-30(15-12-28)20-22-9-10-24-25(19-22)35-17-16-34-24/h9-10,19,21,23H,2-8,11-18,20H2,1H3,(H,29,33) |

Clé InChI |

VBONNDPACFTZMX-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5 |

SMILES canonique |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

E913; E 913; E-913. |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de E913 implique la formation d'un noyau spirodikétopiperazine. Les étapes clés comprennent :

- Réactions de cyclisation pour former le cycle dikétopiperazine.

- Introduction de divers substituants pour améliorer la bioactivité.

- Optimisation des conditions de réaction pour obtenir un rendement et une pureté élevés.

Méthodes de production industrielle : La production industrielle de E913 impliquerait probablement :

- Synthèse à grande échelle utilisant des conditions de réaction optimisées.

- Procédés de purification tels que la recristallisation ou la chromatographie.

- Mesures de contrôle de la qualité pour garantir la constance et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : E913 subit plusieurs types de réactions chimiques, notamment :

Oxydation : E913 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur E913, modifiant potentiellement sa bioactivité.

Substitution : Les réactions de substitution peuvent introduire différents substituants dans le noyau spirodikétopiperazine, améliorant ainsi ses propriétés.

Réactifs et conditions courants :

Oxydation : Agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers agents halogénants et nucléophiles dans des conditions contrôlées.

Principaux produits :

- Dérivés oxydés avec une bioactivité modifiée.

- Formes réduites avec des groupes fonctionnels modifiés.

- Dérivés substitués avec des propriétés améliorées .

4. Applications de la recherche scientifique

E913 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les dérivés spirodikétopiperazine et leurs propriétés chimiques.

Biologie : Investigated for its effects on cellular processes and interactions with CCR5.

Médecine : Exploré comme agent thérapeutique potentiel pour l'infection par le VIH-1, en particulier contre les souches résistantes aux médicaments.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et traitements antiviraux

5. Mécanisme d'action

E913 exerce ses effets en antagonisant le récepteur CCR5, qui est crucial pour l'entrée du VIH-1 dans les cellules hôtes. Le composé bloque spécifiquement la liaison de la protéine inflammatoire des macrophages-1 à CCR5, inhibant la capacité du virus à infecter les cellules. Ce mécanisme implique :

- Liaison à la moitié C-terminale de la deuxième boucle extracellulaire de CCR5.

- Inhibition de la mobilisation calcique cellulaire induite par la protéine inflammatoire des macrophages-1.

- Inhibition synergique du VIH-1 dualtropique lorsqu'il est combiné à des antagonistes de CXCR4 .

Applications De Recherche Scientifique

Medicinal Chemistry

Recent studies have focused on the optimization of compounds similar to 1,4,9-triazaspiro(5.5)undecane derivatives for their activity against various biological targets. A notable study reported the development of derivatives with enhanced potency against the METTL3 protein complex, which plays a crucial role in RNA modifications linked to cancer and other diseases . The optimization process led to a compound with an IC50 value of 5 nM, indicating strong efficacy in cellular models.

Anticancer Activity

The applications of this compound extend into oncology. Research indicates that triazaspiro compounds can modulate epigenetic regulators involved in cancer progression. By targeting specific pathways associated with tumor growth and metastasis, these compounds may serve as potential therapeutic agents for various cancers .

Neurological Disorders

Another promising area is the exploration of triazaspiro compounds in treating neurological conditions. Their ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Studies are investigating their effects on neurotransmitter systems and neuroinflammation, which are critical in conditions like Alzheimer's disease and multiple sclerosis.

Antiviral Properties

Preliminary research has indicated that certain derivatives of triazaspiro compounds exhibit antiviral activity. This is particularly relevant in the context of viral infections where modulation of host cell machinery can inhibit viral replication. Ongoing studies are evaluating their effectiveness against specific viral targets .

Case Study 1: Cancer Treatment

In a study involving acute myeloid leukemia (AML) cell lines, a derivative of 1,4,9-triazaspiro(5.5)undecane was tested for its ability to reduce m6A RNA methylation levels. The results demonstrated significant reductions in m6A levels, correlating with decreased cell viability and proliferation . This suggests that targeting RNA modifications could be a viable strategy for cancer therapy.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotection using triazaspiro compounds highlighted their potential to mitigate oxidative stress in neuronal cells. These compounds demonstrated a capacity to reduce markers of inflammation and apoptosis in vitro, suggesting they could be developed into treatments for neurodegenerative diseases .

Mécanisme D'action

E913 is compared with other CCR5 antagonists, highlighting its uniqueness:

Maraviroc: Another CCR5 antagonist used in HIV treatment. Unlike E913, Maraviroc is a larger molecule and has different binding properties.

Vicriviroc: Similar to Maraviroc but with distinct pharmacokinetic properties.

AMD-3100: A CXCR4 antagonist that, when combined with E913, shows synergistic effects against dualtropic HIV-1.

Uniqueness of E913:

- Potent inhibition of R5 HIV-1 strains.

- Effectiveness against drug-resistant strains.

- Synergistic effects when combined with other antagonists .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Triazaspiro[5.5]undecane derivatives are a versatile class of compounds with diverse biological targets. Below, aplaviroc is compared to structurally and functionally related compounds across three categories:

CCR5 Inhibitors

Aplaviroc belongs to a class of CCR5 inhibitors that includes maraviroc (MVC) , TAK-779 , and SCH-C . These compounds share the ability to block HIV-1 entry but differ in structural motifs and potency:

- Maraviroc (MVC): A smaller, non-spirocyclic compound with a tropane core. MVC has a lower molecular weight (513.67 g/mol) and higher oral bioavailability compared to aplaviroc but a narrower antiviral spectrum .

- TAK-779 : A quaternary ammonium derivative with a bicyclic structure. While potent, TAK-779 suffers from poor oral absorption and was discontinued in clinical trials .

- SCH-C : A spirocyclic piperidine derivative. SCH-C exhibited suboptimal selectivity and cardiac toxicity, limiting its clinical utility .

Key Differentiator : Aplaviroc’s spirodiketopiperazine core and benzodioxin substituent confer enhanced CCR5 binding and reduced off-target effects compared to earlier analogs .

METTL3 Inhibitors

Recent derivatives of the triazaspiro[5.5]undecane scaffold have been optimized for inhibition of METTL3, an RNA methyltransferase implicated in cancer and viral infections:

- UZH2 (Compound 22) : A METTL3 inhibitor with an IC₅₀ of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. UZH2 features pyrimidine and phenyl substituents instead of benzodioxin, enabling selective METTL3 binding .

- Compound 10 : A METTL3-targeting derivative with a GI₅₀ of 70 μM in PC-3 cells, demonstrating lower potency than UZH2 but retaining selectivity over other RNA methyltransferases .

Key Differentiator : Aplaviroc’s benzodioxin group directs its activity toward CCR5, whereas METTL3 inhibitors prioritize pyrimidine and aromatic substituents for RNA methyltransferase engagement .

Chemokine Receptor Antagonists with Structural Similarity

- GRL-117C : A CCR5 inhibitor with a triazaspiro[5.5]undecane core but lacking the benzodioxin moiety. GRL-117C showed comparable antiviral activity to aplaviroc but inferior metabolic stability .

- Crystalline Form of (3R)-1-butyl-2,5-dioxo-3-((1R)-1-hydroxy-1-cyclohexylmethyl)-9-(4-(4-carboxyphenyloxy)phenylmethyl)-1,4,9-triazaspiro[5.5]undecane hydrochloride: This non-solvated crystal form of an aplaviroc analog demonstrated improved scalability and safety as a chemokine receptor antagonist .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Triazaspiro[5.5]undecane Derivatives

Table 2: Key Structural Modifications and Their Effects

| Compound | Core Structure | Key Substituents | Impact on Activity |

|---|---|---|---|

| Aplaviroc | Spirodiketopiperazine | Benzodioxin, cyclohexylmethyl | Enhanced CCR5 binding and selectivity |

| UZH2 | Spirodiketopiperazine | Pyrimidine, phenyl | High METTL3 inhibition, RNA modification |

| Crystalline Derivative | Spirodiketopiperazine | Carboxyphenyloxy, hydroxycyclohexylmethyl | Improved crystallinity and safety profile |

Activité Biologique

1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to the class of spirodiketopiperazines and is characterized by its triazaspiro framework containing three nitrogen atoms in the spirocycle. The presence of various substituents, including a butyl group and a cyclohexylmethyl moiety, enhances its structural complexity and potential biological activity.

Research indicates that compounds with a similar triazaspiro framework exhibit significant biological activities, particularly as antagonists for chemokine receptors such as CCR5. These activities are crucial in developing therapeutic agents against diseases like HIV. The unique structural features of this compound may contribute to its potential efficacy in inhibiting viral entry by blocking receptor interactions.

Key Findings:

- CCR5 Antagonism: The compound has shown promise as a CCR5 antagonist, which is vital for inhibiting HIV entry into host cells.

- Molecular Docking Simulations: Studies utilizing molecular docking simulations have provided insights into how these compounds inhibit receptor activity and block HIV entry.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1,4,9-triazaspiro(5.5)undecane derivatives has been explored to identify key features contributing to their biological activity. The following table summarizes the comparison of similar compounds:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| 1-Benzyl-2,6-diarylpiperidin-4-one | Piperidine derivative | Antiviral activity | Contains diaryl groups |

| 1-(3-Hydroxybutyl)-3-isobutyl-9-(4-phenoxybenzyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione | Spirodiketopiperazine | CCR5 antagonist | Hydroxybutyl substitution |

| Maraviroc | CCR5 antagonist | Anti-HIV activity | Selective for CCR5 |

| TAK-220 | Piperidine derivative | Anti-HIV activity | Potent inhibitor of HIV entry |

The uniqueness of this compound lies in its specific combination of substituents and structural configuration that may enhance its selectivity and efficacy against specific targets compared to other compounds.

Inhibition Studies

In one study focusing on the optimization of METTL3 inhibitors derived from similar spirodiketopiperazine scaffolds, researchers reported significant improvements in potency (up to 1400-fold) through structural modifications. The lead compound demonstrated an IC50 value of 0.005 μM in TR-FRET assays . This highlights the potential for derivatives of 1,4,9-triazaspiro(5.5)undecane to be developed into effective therapeutic agents.

ADME Properties

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are critical for the development of any therapeutic agent. Early studies on derivatives have shown mixed results concerning stability and metabolic degradation; however, some candidates exhibited favorable cell permeability and metabolic stability .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this spiro-triazaspiro compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of spiro compounds often involves cyclization reactions using ketones or aldehydes with bifunctional nucleophiles. For example, analogous spiro structures (e.g., 4-imino-3-azaspiro derivatives) have been synthesized via sequential reactions of cyclohexanone with malononitrile and amines in ethanol under basic conditions (KOH or NaOEt) . Key optimization steps include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalyst screening : Transition metals (e.g., Pd/C) could improve cyclization efficiency.

- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the target compound.

Table 1: Example Reaction Conditions for Analogous Spiro Compounds

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Malononitrile + KOH | Ethanol | 70°C | 62 | |

| NaOEt + DMF | DMF | 80°C | 55 |

Advanced: How can molecular modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Computational approaches like molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are critical. Steps include:

Target preparation : Retrieve the 3D structure of the target protein (e.g., from PDB) and optimize protonation states using tools like PROPKA.

Ligand parameterization : Generate force field parameters for the compound using GAFF2 and AM1-BCC charges.

Docking : Perform blind docking to identify potential binding pockets, followed by focused simulations.

Free energy calculations : Use MM-PBSA or MM-GBSA to estimate binding affinities .

Validation : Compare predicted binding poses with experimental SAR data (if available) to refine models.

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

- NMR : Use - and -NMR (500 MHz or higher) in DMSO-d6 to resolve spirocyclic and substituent signals. NOESY can confirm stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., expected [M+H] peak).

- IR Spectroscopy : Identify carbonyl (1650–1750 cm) and amine (3300–3500 cm) stretches.

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks .

Critical Tip : Cross-validate data with computational NMR chemical shift predictions (e.g., using ACD/Labs or Gaussian) to resolve ambiguities .

Advanced: How to design an environmental fate study to assess this compound’s persistence in aquatic systems?

Methodological Answer:

Adopt a tiered approach inspired by long-term environmental studies :

Lab-scale testing :

- Hydrolysis : Expose the compound to buffered solutions (pH 4, 7, 9) at 25°C and 50°C. Analyze degradation via HPLC-UV.

- Photolysis : Use simulated sunlight (Xe lamp) to measure half-life in water.

Microcosm studies : Introduce -labeled compound into sediment-water systems. Track mineralization (CO release) and transformation products using LC-MS/MS.

Field validation : Deploy passive samplers in contaminated sites to monitor bioaccumulation in benthic organisms.

Table 2: Key Parameters for Hydrolysis Testing

| pH | Temperature | Sampling Intervals (h) | Analytical Method |

|---|---|---|---|

| 4 | 25°C | 0, 24, 48, 72 | HPLC-UV |

| 9 | 50°C | 0, 12, 24, 36 | HPLC-UV |

Advanced: How to address contradictions in reported solubility data across studies?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions. Resolve them by:

Standardize protocols : Follow IUPAC guidelines for solubility measurements (e.g., shake-flask method with controlled pH and ionic strength) .

Control variables :

- Use HPLC-grade solvents.

- Pre-saturate solvents with the compound to avoid supersaturation artifacts.

Statistical analysis : Apply ANOVA to compare datasets and identify outliers.

Cross-validate : Use computational tools (e.g., COSMO-RS) to predict solubility and compare with empirical results .

Case Study : For structurally similar spiro compounds, discrepancies in DMSO solubility were resolved by controlling water content (<0.1%) in the solvent .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps.

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, rinse immediately with 10% ethanol-water solution, followed by soap and water .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation.

Note : Conduct a hazard assessment using tools like CAMEO Chemicals to identify incompatibilities (e.g., strong oxidizers) .

Advanced: How to evaluate the compound’s metabolic stability using in vitro assays?

Methodological Answer:

Hepatic microsomal assays :

- Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH.

- Terminate reactions at 0, 15, 30, and 60 min with acetonitrile.

- Quantify parent compound depletion via LC-MS/MS.

CYP enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

Data interpretation : Calculate intrinsic clearance (CL) using the well-stirred model. Compare with reference compounds (e.g., verapamil for high CL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.